5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
CAS No.:
Cat. No.: VC13524199
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN2O2 |
|---|---|
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-chloroimidazo[1,5-a]pyridine-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13) |
| Standard InChI Key | ULQAOFWUUCVCRN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O |
| Canonical SMILES | C1=CC2=C(N=CN2C(=C1)Cl)C(=O)O |
Introduction
5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound featuring a fused imidazole and pyridine ring system. It is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid functional group at the 1-position. This compound belongs to the imidazo[1,5-a]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry.
Synthesis and Derivatives
The synthesis of 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves multiple steps, starting from basic imidazo[1,5-a]pyridine scaffolds. Derivatives of this compound can be obtained by modifying the chlorine atom or the carboxylic acid group, leading to various esters and amides. For example, ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate is a derivative where the carboxylic acid is esterified with ethanol .
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidazo[1,5-a]pyridine | Parent structure without halogen or carboxylic acid | Basic scaffold for further functionalization |
| 5-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid | Chlorine at the 5-position and carboxylic acid at the 1-position | Similar reactivity but different electronic properties compared to bromo analogs |
| 5-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | Bromine instead of chlorine | Enhanced reactivity due to bromine, facilitating further chemical modifications |
| 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid | Different ring fusion and substitution pattern | Used as a pharmaceutical intermediate |
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